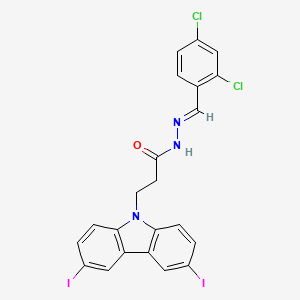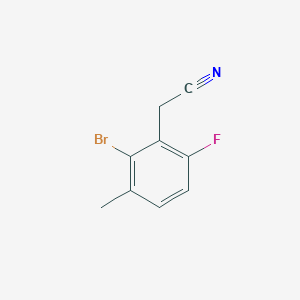![molecular formula C28H20ClN3O2S B12049522 N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 477330-15-7](/img/structure/B12049522.png)
N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that features a biphenyl group, a chlorophenyl group, and a quinazolinone moiety
准备方法
合成路线和反应条件
N-(联苯-2-基)-2-{[3-(4-氯苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺的合成通常涉及多步有机反应。一种常见的合成路线可能包括:
联苯-2-基乙酰胺的形成: 这可以通过在回流条件下使联苯-2-胺与乙酸酐反应来实现。
喹唑啉酮部分的合成: 3-(4-氯苯基)-4-氧代-3,4-二氢喹唑啉可以通过在合适催化剂存在下使2-氨基苯甲酰胺与4-氯苯甲醛环化来合成。
偶联反应: 最后一步涉及使用硫醇化试剂(如劳森试剂)将联苯-2-基乙酰胺与喹唑啉酮衍生物偶联。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、溶剂回收和绿色化学原理。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在硫原子上,导致形成亚砜或砜。
还原: 还原反应可以针对喹唑啉酮部分中的羰基,可能将其转化为羟基。
取代: 亲电芳香取代反应可能发生在联苯或氯苯环上,从而允许进一步官能化。
常用试剂和条件
氧化: 在温和条件下使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 在适当条件下使用卤化剂、硝化剂或磺化剂。
主要产品
亚砜和砜: 来自氧化。
醇衍生物: 来自还原。
官能化芳香族化合物: 来自取代反应。
科学研究应用
化学
催化: 该化合物可以作为过渡金属催化中的配体。
有机合成: 它可以用作合成更复杂分子的中间体。
生物学
医药
治疗剂: 研究其作为抗癌、抗炎或抗菌剂的潜力。
工业
材料科学: 用于开发具有特定电子或光学性质的新材料。
作用机制
N-(联苯-2-基)-2-{[3-(4-氯苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺的作用机制将取决于其特定的应用。例如,如果用作药物,它可能与酶或受体等分子靶标相互作用,通过结合相互作用调节其活性。所涉及的途径可能包括抑制酶活性、阻断受体-配体相互作用或改变信号转导途径。
相似化合物的比较
类似化合物
- N-(联苯-2-基)-2-{[3-(4-氟苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺
- N-(联苯-2-基)-2-{[3-(4-甲基苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺
独特性
N-(联苯-2-基)-2-{[3-(4-氯苯基)-4-氧代-3,4-二氢喹唑啉-2-基]硫代}乙酰胺的独特性在于其特定的取代模式,这会影响其化学反应性、生物活性以及物理性质。例如,氯苯基团的存在可能与氟苯基或甲基苯基类似物相比,增强其对某些生物靶标的结合亲和力。
属性
CAS 编号 |
477330-15-7 |
|---|---|
分子式 |
C28H20ClN3O2S |
分子量 |
498.0 g/mol |
IUPAC 名称 |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C28H20ClN3O2S/c29-20-14-16-21(17-15-20)32-27(34)23-11-5-7-13-25(23)31-28(32)35-18-26(33)30-24-12-6-4-10-22(24)19-8-2-1-3-9-19/h1-17H,18H2,(H,30,33) |
InChI 键 |
XIAKEJHLEVWKJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide](/img/structure/B12049447.png)
![4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12049449.png)

![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049458.png)

![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B12049474.png)
![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12049485.png)

![6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12049499.png)


![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)
